Platyphylline

Catalog No.
S624033
CAS No.
480-78-4
M.F
C18H27NO5
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Platyphylline

CAS Number

480-78-4

Product Name

Platyphylline

IUPAC Name

(1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4-/t11-,13-,14-,15-,18-/m1/s1

InChI Key

BTHCJHQOYFUIMG-URPYTINPSA-N

SMILES

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C

Synonyms

3-ethylidenedodecahydro-5-hydroxy-5,5-dimethyl-1,6- dioxacyclododecino(2,3,4gh)pyrrolizine-2,7-dione, platyphylline, platyphylline hydrochloride, platyphylline, (1alpha,15E)-isomer

Canonical SMILES

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C

The exact mass of the compound Platyphylline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Pyrrolizidine Alkaloids - Supplementary Records. It belongs to the ontological category of macrolide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Platyphylline is a naturally occurring pyrrolizidine alkaloid isolated from plants of the *Senecio* genus. [1] Its primary pharmacological activity is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), classifying it as a potent anticholinergic and antispasmodic agent. [2] Structurally, Platyphylline is distinguished by its platynecine-type necine base, which is saturated at the 1,2-position. This feature is a critical determinant of its toxicological profile compared to other pyrrolizidine alkaloids and differentiates it from other classes of anticholinergics like tropane alkaloids. [3]

While Platyphylline shares a functional outcome with the benchmark antimuscarinic atropine, they are not interchangeable. Atropine is a tropane alkaloid, whereas Platyphylline is a pyrrolizidine alkaloid; this fundamental structural difference impacts metabolism, potential for class-specific off-target effects, and toxicological profiles, making them suitable for different research questions. [1] Furthermore, the specific form of Platyphylline procured is critical for processability. The free base exhibits poor aqueous solubility, making it unsuitable for many biological assays without organic solvents, whereas its hydrotartrate salt form is water-soluble, enabling straightforward preparation of aqueous solutions for in vitro and in vivo use. [2] This mandates a deliberate choice of form based on experimental design, a consideration not present when using a single, standard form of a comparator like atropine sulfate.

Formulation-Critical Solubility: Platyphylline Base vs. Hydrotartrate Salt

The choice between Platyphylline free base and its salt form is a primary procurement decision driven by solubility requirements. The free base is documented as being practically insoluble in water, necessitating the use of organic solvents such as chloroform or ethanol for dissolution. [1] In contrast, the hydrotartrate salt form is readily soluble in water, with one gram dissolving in approximately 10 parts of water, making it the default choice for preparing aqueous stock solutions and buffers for biological experiments. [1]

Evidence DimensionSolubility in Water
Target Compound DataPractically insoluble
Comparator Or BaselinePlatyphylline Hydrotartrate: Soluble in 10 parts of water
Quantified DifferenceQualitative shift from insoluble to readily soluble, enabling aqueous formulations.
ConditionsStandard laboratory temperature and pressure.

This directly dictates solvent choice for stock solutions and final formulation, making the salt form essential for aqueous-based assays and in vivo studies.

Structurally Determined Safety Profile: A Non-Hepatotoxic Pyrrolizidine Alkaloid

A key differentiator for Platyphylline within its own chemical class is its significantly lower toxicity. The hepatotoxicity of many pyrrolizidine alkaloids (PAs), such as seneciphylline, is dependent on the metabolic activation of a 1,2-unsaturated double bond in the necine base to form reactive, toxic pyrrolic esters. [1] Platyphylline belongs to the platynecine-type of PAs, which are characterized by a saturated necine base lacking this critical double bond. [2] Consequently, it does not undergo this metabolic activation pathway and is considered non-toxic or of low toxicity, making it a critical tool for isolating other biological effects of PAs from their hepatotoxicity. [2]

Evidence DimensionStructural Requirement for Hepatotoxicity
Target Compound DataSaturated 1,2-bond in necine base; does not form toxic pyrrolic metabolites.
Comparator Or BaselineUnsaturated PAs (e.g., Seneciphylline): Possess a 1,2-unsaturated bond, leading to metabolic activation and hepatotoxicity.
Quantified DifferenceAbsence vs. Presence of the structural motif required for metabolic activation to toxic intermediates.
ConditionsIn vivo metabolism, primarily via hepatic cytochrome P450 enzymes.

For studies investigating PAs or requiring an anticholinergic without the confounding variable of hepatotoxicity, Platyphylline is a critical negative control or primary tool.

Established Antimuscarinic Efficacy with a Differentiated Pyrrolizidine Backbone

Platyphylline is a well-established competitive antagonist at muscarinic acetylcholine receptors, which has been functionally validated in standard pharmacological models. For example, its ability to inhibit acetylcholine-induced contractions in isolated guinea pig ileum preparations confirms its antispasmodic activity. [1] While this functional outcome is similar to that of the classical tropane alkaloid antagonist, atropine, Platyphylline's distinct pyrrolizidine alkaloid structure makes it the compound of choice for studies where the specific chemical scaffold is a variable of interest, such as in comparative toxicology or structure-activity relationship (SAR) analyses against the tropane class.

Evidence DimensionFunctional Antagonism of Muscarinic Receptors
Target Compound DataDemonstrates anticholinergic activity by inhibiting acetylcholine-induced smooth muscle contraction.
Comparator Or BaselineAtropine (Benchmark): The classical, non-selective competitive antagonist of muscarinic receptors.
Quantified DifferenceProvides the same functional endpoint (muscarinic antagonism) but from a distinct chemical class (pyrrolizidine vs. tropane).
ConditionsIsolated smooth muscle tissue assay (e.g., guinea pig ileum).

This confirms the compound's functional utility as a muscarinic antagonist, making it a viable tool for researchers who specifically require a pyrrolizidine alkaloid structure.

Toxicology Benchmarking and as a Negative Control

For researchers studying the mechanisms of pyrrolizidine alkaloid (PA) toxicity, Platyphylline serves as an essential negative control. Its confirmed anticholinergic activity allows for the differentiation of muscarinic effects from the hepatotoxic effects caused by unsaturated PAs like seneciphylline. [1]

Formulation Development for Aqueous vs. Organic Systems

The distinct solubility profiles of the free base and the hydrotartrate salt allow for tailored formulation development. The free base (CAS 480-78-4) is suitable for incorporation into non-polar matrices or dissolution in organic solvents, while the hydrotartrate salt is the required choice for preparing aqueous solutions for physiological buffers, cell culture media, or in vivo injections. [2]

Structure-Activity Relationship (SAR) Studies

As a well-characterized antimuscarinic agent with a pyrrolizidine structure, Platyphylline is an ideal reference compound for SAR studies. It enables direct comparison of the pharmacological activity of the pyrrolizidine scaffold against the more common tropane-based antagonists like atropine and scopolamine, aiding in the discovery of novel receptor subtype-selective ligands. [3]

XLogP3

1.9

Boiling Point

539.6±50.0 °C(Predicted)

Density

1.22±0.1 g/cm3(Predicted)

Melting Point

129°

UNII

A91172AJBY

Related CAS

66641-38-1 (hydrochloride)

Other CAS

480-78-4

Wikipedia

Platyphylline

Dates

Last modified: 04-15-2024
1. MURAVEVA DA. PLATIFILLIN I SARRATSIN I IKH SYR'EVYE ISTOCHNIKI [PLATYPHYLLINE AND SARRACINE AND THEIR RAW SOURCES]. Med Prom SSSR. 1964 Aug;18:14-8. Russian. PMID: 14255286.

2. KRAMARENKO VF. Novaia kachestvennaia reaktsiia na platifillin [New qualitative reaction for platyphylline]. Aptechn Delo. 1953 Mar-Apr;2(2):52-3. Undetermined Language. PMID: 13051139

3. DIANOVA RG. [Effect of platyphylline on the activity of certain substances depressing the central nervous system]. Farmakol Toksikol. 1960 Mar-Apr;23:106-9. Russian. PMID: 13722610.

4. DIANOVA RG. [On the mechanism of hypotensive effects of platyphylline]. Farmakol Toksikol. 1960 Jan-Feb;23:13-7. Russian. PMID: 13816530.

5. MASHKOVSKII MD, IAKOVLEVA AI, SHAKHNAZAROVA NG. [On the problem of the effect of platyphylline on morphological structures of the organism in experimental animals]. Farmakol Toksikol. 1960 Jul-Aug;23:335-41. Russian. PMID: 13767760.

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